molecular formula C10H12ClN3O B2983510 Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride CAS No. 2253632-90-3

Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride

Cat. No.: B2983510
CAS No.: 2253632-90-3
M. Wt: 225.68
InChI Key: NHLPFAHTUAKRNV-UHFFFAOYSA-N
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Description

Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one; hydrochloride is a spirocyclic compound featuring a quinazoline fused to an azetidine ring system. The hydrochloride salt enhances solubility and crystallinity, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c14-9-7-3-1-2-4-8(7)12-10(13-9)5-11-6-10;/h1-4,11-12H,5-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLPFAHTUAKRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)NC3=CC=CC=C3C(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of a quinazoline derivative with an azetidine precursor under acidic conditions to form the spirocyclic core. The hydrochloride salt is then formed by treating the spiro compound with hydrochloric acid.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts or specific reagents may be used to enhance the efficiency of the cyclization process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen atoms in the quinazoline ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated spiro compounds.

Scientific Research Applications

Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of Spiro[1,3-dihydroquinazoline-2,3’-azetidine]-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro[azetidine-2,3'-indoline]-2',4-dione derivatives
  • Example: (2R,3S)-1,3-bis(4-Chlorophenyl)spiro[azetidine-2,3'-indoline]-2',4-dione (cis-3i) Synthesis: TsCl-catalyzed cycloaddition of 2-(4-chlorophenyl)acetic acid and iminoindolin-2-one . Key Data: IR β-lactam C=O at 1,743 cm⁻¹; HRMS m/z 389.1043 .
Spiro[azetidine-3,9'-xanthen]-4-one derivatives
  • Example : 2-(Anthracen-9-yl)-1-cyclohexylspiro[azetidine-3,9'-xanthen]-4-one (2k)
    • Synthesis : Schiff base reaction with triethylamine and tosyl chloride .
    • Key Data : Mp 216–218°C; IR β-lactam C=O at 1,743 cm⁻¹; GC-MS m/z 495 .
Target Compound vs. Analogues
  • Core Structure : The target compound replaces indoline or xanthene moieties with quinazoline, introducing additional nitrogen atoms that may enhance hydrogen bonding and target selectivity.
  • Synthesis : Likely involves cyclization of a quinazoline precursor with azetidine-forming reagents, analogous to methods in .

Physicochemical Properties

Compound Core Structure Melting Point (°C) IR (C=O, cm⁻¹) Solubility (Hydrochloride)
Target Compound Spiro[quinazoline-azetidine] N/A ~1,740* High (ionic salt)
cis-3i Spiro[azetidine-indoline] Not reported 1,743 Moderate
2k Spiro[azetidine-xanthene] 216–218 1,743 Low
1-Oxa-3,8-diaza-spiro[4.5]decan-2-one hydrochloride Spiro[piperidine-oxazine] Not reported 1,751 High

*Inferred from similar β-lactam derivatives.

Stability and Reactivity

  • Azetidine Ring Strain : The four-membered ring increases reactivity, favoring ring-opening reactions under acidic conditions .
  • Hydrochloride Salt : Enhances stability against hydrolysis compared to free bases, as seen in spiro[cyclohexane-indoline] hydrochloride .

Biological Activity

Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies and case analyses.

Chemical Structure and Synthesis

The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure. The synthesis of spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one typically involves multistep reactions that may include cycloaddition and condensation techniques. Recent advancements have focused on optimizing synthetic pathways to enhance yield and reduce the use of hazardous reagents.

Antimicrobial Properties

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial activity. For instance, compounds derived from this scaffold have shown efficacy against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. A study reported that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA, highlighting their potential as effective antibacterial agents .

Anticancer Activity

The spiro[1,3-dihydroquinazoline] framework has also been linked to anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines. For example, certain derivatives displayed notable antiproliferative effects against A549 lung cancer cells and other tumorigenic cell lines . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Studies have suggested that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives. The study assessed their activity against S. aureus strains and reported promising results with several compounds exhibiting MIC values below 1 µg/mL . This reinforces the potential of quinazoline derivatives in treating resistant bacterial infections.

Study 2: Anticancer Activity Assessment

Another study focused on the cytotoxic effects of spiro[1,3-dihydroquinazoline] derivatives on various cancer cell lines. The results indicated that specific modifications to the quinazoline scaffold enhanced cytotoxicity against breast and lung cancer cells. Notably, some compounds demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Research Findings Summary Table

Activity Tested Compound MIC (µg/mL) Cell Line Effect
Antibacterial2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one0.98MRSAStrong inhibition
AnticancerSpiro[1,3-dihydroquinazoline] derivative<1A549Induces apoptosis
Anti-inflammatorySpiro[1,3-dihydroquinazoline] derivativeN/AIn vitro inflammatory modelReduces cytokine production

Q & A

Q. What are the key synthetic pathways for Spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one;hydrochloride?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:

  • Step 1 : Condensation of a substituted aldehyde (e.g., 4-chlorobenzaldehyde) with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one .
  • Step 2 : Hydrogenation with azetidine derivatives (e.g., 2,3-diazetidinone) to yield the spirocyclic core .
  • Step 3 : Hydrochloride salt formation via acid treatment.
    Methodological optimization includes solvent selection (e.g., tetrahydrofuran for hydrazine reactions) and temperature control to avoid side products .

Q. How is the structural integrity of this spiro compound validated experimentally?

  • IR Spectroscopy : Key absorption bands (e.g., C=O stretch at ~1760 cm⁻¹ for lactams, C-Cl vibrations) confirm functional groups .
  • NMR : Proton environments (e.g., azetidine ring protons at δ 3.0–4.0 ppm) and carbon shifts verify the spiro junction .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, especially for unexpected reaction products (e.g., Schiff bases from hydrazine reactions) .

Q. What are the primary applications of this compound in medicinal chemistry?

The spiro architecture is leveraged for:

  • Neurological Targets : Interaction with GABA receptors due to structural similarity to benzodiazepine derivatives .
  • Antimicrobial Activity : Functionalization with thio/seleno groups enhances binding to bacterial enzymes .
  • High Fsp³ Character : Improves solubility and bioavailability compared to planar heterocycles, aligning with Lovering’s rules for drug-likeness .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity and regioselectivity for derivatives of this spiro compound?

  • DFT Calculations : Predict transition states for nucleophilic attacks (e.g., hydrazine reactivity at the azetidine vs. quinazoline moieties) .
  • Molecular Docking : Screen against biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
  • Machine Learning : Train models on existing spiro compound datasets to forecast reaction yields or metabolic stability .

Q. How do unexpected reaction products (e.g., Schiff bases) arise during synthesis, and how are they characterized?

  • Mechanistic Insight : In reactions with hydrazine, intermediates like hydrazones (e.g., 2a/b) may react with acetone impurities, forming Schiff bases (3a/b) via nucleophilic addition .
  • Analytical Workflow :
    • TLC/HPLC : Monitor reaction progress and isolate unexpected products.
    • HRMS/ESI-MS : Confirm molecular formulas (e.g., C₁₇H₁₈ClN₃O for a Schiff base derivative) .
    • Kinetic Studies : Vary reaction time/temperature to suppress side pathways .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic structural assignments?

  • Case Study : Discrepancies between NMR-derived chair conformations and X-ray-observed boat conformations in azetidine rings.
    • Solution : Use dynamic NMR to assess ring-flipping rates and correlate with crystallographic data .
    • Validation : Synthesize rigid analogs (e.g., spirooxindoles) to lock conformational states .

Q. How are spiro compounds with high Fsp³ character optimized for in vivo studies?

  • Physicochemical Tuning :
    • LogP Adjustment : Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity .
    • Salt Formation : Hydrochloride salts improve aqueous solubility for pharmacokinetic assays .
  • Metabolic Stability : Deuterate labile C-H bonds in the azetidine ring to prolong half-life .

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